molecular formula C21H23N3O4S B295298 4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295298
M. Wt: 413.5 g/mol
InChI Key: VOLITABCBUKMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. DMTCP is a member of the thioxo-pyrimidine family, which has been shown to have various biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is believed to act as a modulator of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to activate certain receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anticancer properties. In vivo studies have shown that this compound can modulate the central nervous system, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its ability to modulate the activity of certain enzymes and proteins, which can provide insights into their mechanism of action. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For research on 4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include further studies on its mechanism of action, its potential applications in drug development, and its potential therapeutic uses in various diseases. Additionally, further studies on the toxicity and safety of this compound are needed to fully understand its potential as a research tool.

Synthesis Methods

4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxyaniline to produce a Schiff base, which is then reacted with thiourea to form the thioxo-pyrimidine ring. The final step involves the reaction of the thioxo-pyrimidine with N-methyl-2-chloroacetamide to produce this compound.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been used as a research tool in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of other thioxo-pyrimidine derivatives. In biology, this compound has been used to study the mechanism of action of certain enzymes and proteins. In pharmacology, this compound has been used to study the effects of certain drugs on the central nervous system.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-13-6-5-7-14(10-13)26-2)19(24-21(29)22-12)16-11-15(27-3)8-9-17(16)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29)

InChI Key

VOLITABCBUKMQZ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.